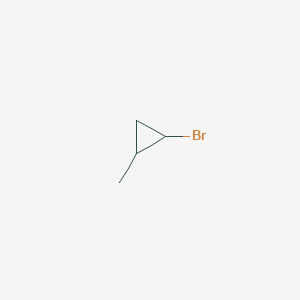

1-Bromo-2-methylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-methylpropane, also known as Isobutyl bromide, is a chemical compound with the formula C4H9Br . It has a molecular weight of 137.018 .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane can be viewed using Java or Javascript . It has a molecular formula of C4H9Br .

Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesize α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .

Physical And Chemical Properties Analysis

1-Bromo-2-methylpropane has a density of 1.5±0.1 g/cm3 . It has a boiling point of 92.8±9.0 °C at 760 mmHg . The vapour pressure is 57.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.9±3.0 kJ/mol . The flash point is 13.4±8.4 °C . The index of refraction is 1.513 . The molar refractivity is 26.3±0.3 cm3 .

Scientific Research Applications

Catalytic Transformations

- Palladium-Catalyzed Ring Enlargement : 1-Bromo-2-methylcyclopropane undergoes catalytic transformation under palladium acetate catalysis, leading to the formation of cyclobutenes. This reaction is facilitated by the presence of metal bromide and occurs under mild conditions, indicating a versatile application in organic synthesis (Shi, Liu, & Tang, 2006).

Stereochemistry and Electrochemistry

- Electrochemical Behavior : The electrochemical properties of bromocyclopropanes, including derivatives similar to 1-Bromo-2-methylcyclopropane, have been explored. This includes studying the interactions between alkyl bromides and nitrogen cations, which facilitate the cleavage of carbon-halogen bonds, offering insights into asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).

Organic Synthesis and Reactions

- Synthesis of Bicyclo[4.3.0]nonenes and Bicyclo[4.4.0]decenes : Utilizing 2-bromo-1,6- and 2-bromo-1,7-dienes (related to 1-Bromo-2-methylcyclopropane), palladium catalysis can produce various bicyclo compounds in good to excellent yields. This process demonstrates the importance of bromocyclopropanes in forming complex organic structures (Ang et al., 1996).

Mechanism of Action

Safety and Hazards

1-Bromo-2-methylpropane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . Keep away from heat, sparks, open flames, and hot surfaces . Keep the container tightly closed . Ground or bond the container and receiving equipment . Use explosion-proof electrical, ventilating, and lighting equipment . Use only non-sparking tools . Take precautionary measures against static discharge . Keep it cool .

Future Directions

There are several routes for the synthesis of the cyclopropane ring frame in organic compounds . These include cyclopropanation of an aldehyde in the presence of BrCN and Et3N with β-dicarbonyl compound as malononitrile , ethyl cyanoacetate , Meldrum’s acid in the presence of NaOEt by ball-milling , bis-spiro cyclopropanes based on Meldrum’s acid by ball-Milling technique , in the presence of I2/DMAP , and so on. These methods provide a variety of options for future research and development in the field of organic synthesis.

properties

IUPAC Name |

1-bromo-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASITZKLSRHTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylcyclopropane | |

CAS RN |

52914-88-2 |

Source

|

| Record name | 1-bromo-2-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B2624459.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)

![3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2624462.png)

![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)

![N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2624476.png)

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)